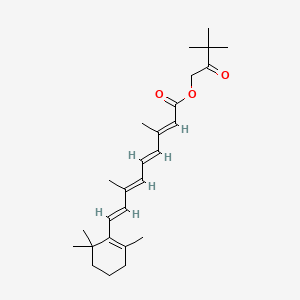

2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

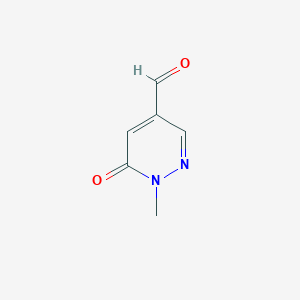

The compound 2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carboxylic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar quinoline derivatives can offer insights into its possible characteristics and uses.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a related compound, was achieved through a condensation reaction followed by cyclodehydration and aqueous hydrolysis, using AuCl3/3AgOTf as a catalyst . Similarly, the synthesis of 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives was performed using a tandem conjugate addition/cyclization protocol, which produced the compounds with high diastereo- and enantioselectivity . These methods highlight the importance of catalysts and protecting groups in the synthesis of complex quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. X-ray crystallographic analysis has been used to determine the structure of synthesized compounds, such as the 4H-chromene-2-carboxylic acid derivative, which revealed aromatic π-stacking interactions and O–H∙∙∙O hydrogen bonds stabilizing the structure in the solid state . These structural features are important for the interaction of quinoline derivatives with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions that modify their structure and biological properties. For example, the one-pot synthesis of 4-arylquinoline-2-carboxylates involved a three-component coupling reaction . The reactivity of these compounds with hydrogen peroxide suggests that they can participate in redox reactions, which may be one of the mechanisms underlying their antioxidant effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The antioxidant activity of 4-arylquinoline-2-carboxylates was demonstrated through their ability to reduce Fe3+ in the FRAP assay and quench reactive oxygen species (ROS) . These properties are indicative of the potential therapeutic applications of quinoline derivatives, including their role as anti-Alzheimer's agents due to their neuroprotective and P-glycoprotein induction activity .

Aplicaciones Científicas De Investigación

However, the importance of phenolic compounds, carboxylic acids, and quinoline derivatives in various scientific and pharmacological contexts is well-documented. For instance, phenolic acids like Chlorogenic Acid (CGA) have been studied for their antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension properties, and their role as free radicals scavenger and a central nervous system stimulator. CGA's effects on lipid and glucose metabolism suggest its potential in treating metabolic disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity [M. Naveed et al., 2018].

Additionally, Chloroquine and its derivatives have been explored for their repurposing in various infectious and noninfectious diseases, indicating the potential for quinoline compounds to serve as a base for novel therapeutic applications [Paul M. Njaria et al., 2015].

In terms of environmental applications, the sorption properties of carboxylic acid derivatives, such as phenoxy herbicides to soil and organic matter, have been reviewed, providing insight into the environmental behavior and treatment of these compounds [D. Werner et al., 2012].

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-butan-2-ylphenyl)-6-chloroquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-3-12(2)13-4-6-14(7-5-13)19-11-17(20(23)24)16-10-15(21)8-9-18(16)22-19/h4-12H,3H2,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWDFWOLNYYDQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101172540 |

Source

|

| Record name | 6-Chloro-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101172540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

932928-94-4 |

Source

|

| Record name | 6-Chloro-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932928-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101172540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide](/img/structure/B1326495.png)

![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)